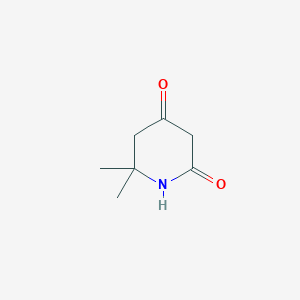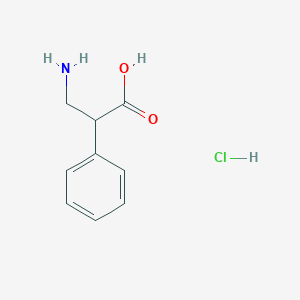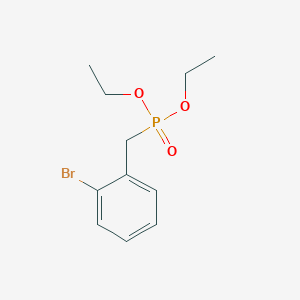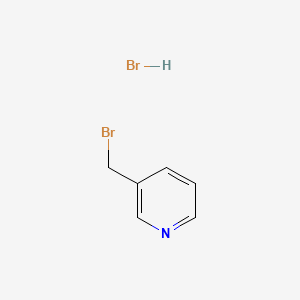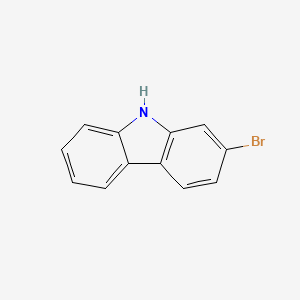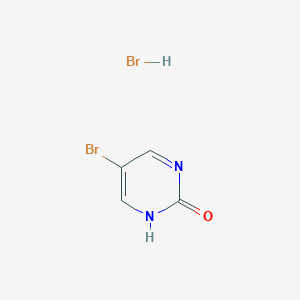
5-Bromopyrimidin-2(1H)-one hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromopyrimidin-2(1H)-one hydrobromide: is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrimidin-2(1H)-one hydrobromide typically involves the bromination of pyrimidine derivatives. One common method is the iodination of 5-bromo-2-chloropyrimidine using sodium iodide and hydroiodic acid in chloroform and water at low temperatures . The reaction mixture is then treated with sodium hydroxide to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromopyrimidin-2(1H)-one hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to form substituted pyrimidine compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, hydroiodic acid, and sodium hydroxide.
Cross-Coupling: Palladium catalysts, arylboronic acids, and alkynylzincs are typically used under mild conditions.
Major Products Formed
The major products formed from these reactions are various substituted pyrimidine derivatives, which have applications in pharmaceuticals and material science.
Wissenschaftliche Forschungsanwendungen
5-Bromopyrimidin-2(1H)-one hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromopyrimidin-2(1H)-one hydrobromide involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or modulator of specific enzymes or receptors, affecting cellular processes and signaling pathways. The exact mechanism depends on the specific application and the molecular context in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromopyrimidine: A closely related compound with similar chemical properties and applications.
5-Bromo-2-iodopyrimidine: Another derivative used in selective palladium-catalyzed cross-coupling reactions.
2-Amino-5-bromopyridine: Used for labeling and studying hydrogen-bonding patterns.
Uniqueness
5-Bromopyrimidin-2(1H)-one hydrobromide is unique due to its specific bromination pattern and the presence of a hydrobromide group, which can influence its reactivity and solubility. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Eigenschaften
IUPAC Name |
5-bromo-1H-pyrimidin-2-one;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O.BrH/c5-3-1-6-4(8)7-2-3;/h1-2H,(H,6,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVVNDGBAKEXQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510112 |
Source


|
| Record name | 5-Bromopyrimidin-2(1H)-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81590-30-9 |
Source


|
| Record name | 5-Bromopyrimidin-2(1H)-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
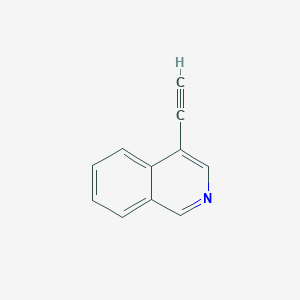
![Hexahydro-oxazolo[3,4-a]pyridin-3-one](/img/structure/B1337961.png)
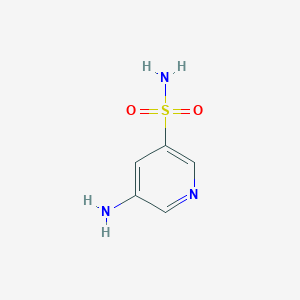
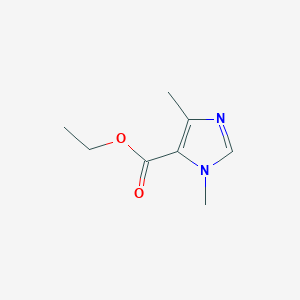
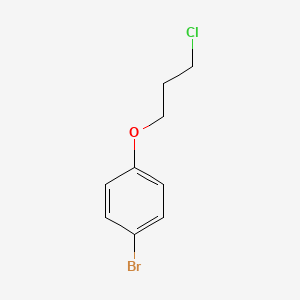
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1337965.png)
![{5-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B1337971.png)
